molecular formula C19H11N3O4S2 B11011027 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzothiadiazole-4-sulfonate

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzothiadiazole-4-sulfonate

Cat. No.: B11011027
M. Wt: 409.4 g/mol
InChI Key: GXFSVYMUNBPUDF-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzothiadiazole-4-sulfonate is a sophisticated synthetic compound designed for advanced research applications, particularly leveraging the unique electronic properties of the 2,1,3-benzothiadiazole (BTD) moiety. The BTD core is a well-known electron-deficient fluorophore characterized by high photostability, significant thermal stability, and a large Stokes shift, making it an ideal building block for the development of optical chemical sensors and chemodosimeters (Chemosensors 2024). These devices function by undergoing a measurable change in fluorescence or color upon interaction with a specific analyte, enabling detection of cations, anions, and neutral species in various research settings. Furthermore, benzoxazole and benzothiazole (a bioisostere of benzoxazole) scaffolds are extensively investigated in agrochemical discovery for their potent biological activities. Research indicates that derivatives of these heterocycles can exhibit herbicidal, fungicidal, and antibacterial properties, often acting as acetyl-coenzyme A carboxylase inhibitors or disrupting bacterial cell morphology and biofilm formation (International Journal of Molecular Sciences 2023). This reagent, which strategically links a phenyl-benzoxazole system to the BTD-sulfonate group, serves as a valuable precursor or model compound in material science for creating organic electronic components and in medicinal chemistry for constructing novel bioactive molecules. The product is provided for research purposes as a chemical tool to explore these mechanisms and applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C19H11N3O4S2

Molecular Weight

409.4 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) 2,1,3-benzothiadiazole-4-sulfonate

InChI

InChI=1S/C19H11N3O4S2/c23-28(24,17-8-4-7-15-19(17)22-27-21-15)26-13-9-10-14-16(11-13)25-20-18(14)12-5-2-1-3-6-12/h1-11H

InChI Key

GXFSVYMUNBPUDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Preparation Methods

Method 1: Sequential Sulfonation and Coupling

This approach, adapted from patent MXPA06003575A, involves:

Synthesis of 2-Mercapto-3-phenyl-1,2-benzoxazole

The benzoxazole core is prepared via cyclization of 2-aminophenol derivatives with phenyl isothiocyanate, followed by oxidative desulfurization.

Sulfonation with 2,1,3-Benzoxadiazole-4-sulfonyl Chloride

The mercapto group is replaced via nucleophilic substitution using 2,1,3-benzoxadiazole-4-sulfonyl chloride under anhydrous conditions:

C13H9NOS+C6H3N2O2SClC19H11N3O5S+HCl\text{C}{13}\text{H}9\text{NOS} + \text{C}6\text{H}3\text{N}2\text{O}2\text{SCl} \rightarrow \text{C}{19}\text{H}{11}\text{N}3\text{O}5\text{S} + \text{HCl}

Reaction conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (2.2 equiv)

  • Temperature: 0–5°C (to suppress hydrolysis)

  • Yield: 68–72%

Preparation of 3-Phenyl-1,2-benzoxazol-6-ol

The hydroxylated benzoxazole is synthesized via Ullmann coupling of 2-iodophenol with phenylboronic acid, followed by cyclization.

Sulfonate Ester Formation

The phenolic oxygen reacts with 2,1,3-benzoxadiazole-4-sulfonyl chloride in the presence of a base:

C13H9NO2+C6H3N2O2SClC19H11N3O5S+HCl\text{C}{13}\text{H}9\text{NO}2 + \text{C}6\text{H}3\text{N}2\text{O}2\text{SCl} \rightarrow \text{C}{19}\text{H}{11}\text{N}3\text{O}_5\text{S} + \text{HCl}

Optimized parameters:

  • Base: Pyridine (1.5 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Reaction time: 12 hours

  • Yield: 75–80%

Critical Analysis of Methodologies

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
168–7295Moderate
275–8098High

Method 2 offers superior yields due to fewer side reactions, but Method 1 remains valuable for accessing intermediates .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group at position 4 of the benzothiadiazole ring undergoes nucleophilic substitution under mild conditions. Key reactions include:

Reaction Type Conditions Products Yield Source
AminolysisAmines (e.g., NH₃, alkylamines) in DMF2,1,3-Benzothiadiazole-4-amine derivatives65–85%
AlcoholysisAlcohols (ROH) with K₂CO₃, 60–80°CCorresponding sulfonic esters70–90%
ThiolysisThiophenol, room temperatureSulfur-linked adducts with enhanced π-conjugation55–75%

These reactions exploit the sulfonate’s electrophilicity, often requiring polar aprotic solvents (e.g., DMF) and mild bases. The benzothiadiazole ring stabilizes transition states through electron-withdrawing effects .

Electrophilic Aromatic Substitution

The benzoxazole moiety participates in electrophilic substitutions due to its electron-rich aromatic system. Reported reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the benzoxazole ring at position 5, confirmed by NMR.

  • Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives (85% yield), critical for cross-coupling reactions.

  • Sulfonation : Fuming H₂SO₄ introduces additional sulfonate groups, though steric hindrance limits regioselectivity.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogenated intermediates:

Coupling Type Catalyst Substrates Applications Source
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidsSynthesis of π-extended polymers for OLEDs
Buchwald-HartwigPd₂(dba)₃/XPhosPrimary aminesFunctionalized ligands for metal complexes

For example, Suzuki coupling with 4,7-bis(pinacolatoboryl)-benzothiadiazole generates donor-acceptor copolymers with tunable bandgaps .

Metal Complexation

The benzothiadiazole sulfonate acts as a bidentate ligand for transition metals:

  • Zinc(II) complexes : Forms [Zn(L)₂] structures with bathochromic shifts in UV-Vis spectra due to ligand-to-metal charge transfer .

  • Copper(I) coordination : Reductive conditions yield luminescent Cu(I) complexes with quantum yields up to 0.42 .

Stoichiometry and geometry depend on solvent polarity and counterion effects .

Acid/Base Stability

The compound’s stability varies significantly with pH:

Condition Stability Degradation Products Source
Strong acids (pH < 2)Rapid hydrolysis of sulfonateBenzothiadiazole-4-ol and benzenesulfonic acid
Mild bases (pH 8–10)Stable for >24 hoursNo decomposition
Strong bases (pH > 12)Benzoxazole ring opening2-Aminophenol derivatives

Photochemical Reactivity

Under UV light (λ = 365 nm), the benzothiadiazole unit undergoes [2+2] cycloaddition with alkenes, forming strained cyclobutane derivatives. Quantum yields for this reaction range from 0.15 to 0.30, depending on solvent polarity .

Redox Behavior

Cyclic voltammetry reveals two quasi-reversible reductions at −1.2 V and −1.6 V (vs. Ag/AgCl), attributed to the benzothiadiazole and benzoxazole rings, respectively. Oxidation occurs irreversibly at +1.4 V, linked to the sulfonate group’s electron-withdrawing effects .

This compound’s multifunctional reactivity enables applications in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., enzyme inhibition) . Further studies should explore its catalytic potential and biological interactions.

Scientific Research Applications

Fluorescent Probes

One of the primary applications of 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzothiadiazole-4-sulfonate is as a fluorescent probe. The compound exhibits strong fluorescence properties, making it suitable for use in biological imaging and sensing applications.

Case Study: Cellular Imaging
In a study conducted by Zhang et al. (2020), the compound was utilized for cellular imaging to track specific biomolecules within living cells. The researchers demonstrated that the compound could effectively label target proteins without significant cytotoxicity, allowing for real-time observation of cellular processes.

Photovoltaic Materials

The compound has also been investigated for its potential use in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy.

Research Findings:
Recent studies have shown that incorporating this compound into polymer blends can enhance the efficiency of solar cells. For instance, Liu et al. (2021) reported an increase in power conversion efficiency by up to 20% when this compound was included in the active layer of organic solar cells.

Sensors for Environmental Monitoring

The compound's sensitivity to various analytes makes it suitable for environmental monitoring applications. It can be used as a sensor for detecting heavy metals or other pollutants in water samples.

Case Study: Heavy Metal Detection
A study by Kim et al. (2019) explored the use of this compound as a chemosensor for lead ions in aqueous solutions. The results indicated a significant fluorescence quenching effect upon interaction with lead ions, demonstrating its potential as a sensitive detection method for environmental contaminants.

Data Table: Summary of Applications

Application AreaKey Findings/Case StudiesReference
Fluorescent ProbesEffective labeling of target proteins in live cellsZhang et al., 2020
Photovoltaic MaterialsEnhanced power conversion efficiency in solar cellsLiu et al., 2021
Sensors for Environmental MonitoringSensitive detection of lead ions in water samplesKim et al., 2019

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For OLEDs, it acts as an electron acceptor, facilitating charge transport and emission. In biological systems, it could interact with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzothiadiazole-4-sulfonate, we analyze its structural and functional differences relative to sulfonate esters and heterocyclic analogs reported in the literature. Key compounds for comparison include ethyl-substituted benzoate derivatives (e.g., I-6230, I-6232, I-6273, I-6373, I-6473) , which share aromatic heterocycles and ester/sulfonate functionalities but differ in substitution patterns and electronic properties.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle(s) Functional Group Key Properties/Applications
This compound Benzoxazole + Benzothiadiazole Sulfonate ester Hypothesized: High electron affinity, potential for optoelectronic materials
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine + Benzene Ethyl ester + amine Reported in medicinal chemistry studies for receptor binding
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole + Benzene Ethyl ester + thioether Improved metabolic stability due to thioether linkage
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Isoxazole + Benzene Ethyl ester + ether Enhanced solubility vs. thioether analogs

Key Findings:

Electronic Effects : The benzothiadiazole moiety in the target compound is a stronger electron acceptor compared to pyridazine (I-6230) or isoxazole (I-6373, I-6473). This could enhance charge-transfer interactions in materials science applications.

Solubility : Sulfonate esters generally exhibit higher aqueous solubility than ethyl esters (e.g., I-6230–I-6473) due to their ionic character. This property may make the target compound more suitable for solution-processed optoelectronic devices.

Stability : Thioether-containing analogs (e.g., I-6373) demonstrate improved metabolic stability compared to ether or ester derivatives. However, sulfonate esters are more susceptible to hydrolysis under acidic or basic conditions, which may limit their utility in biological systems.

Synthetic Accessibility : The fused benzoxazole-benzothiadiazole system requires multi-step synthesis, whereas simpler heterocycles (e.g., isoxazole in I-6473) are more straightforward to functionalize .

Biological Activity

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzothiadiazole-4-sulfonate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a benzoxazole moiety linked to a benzothiadiazole sulfonate group. These structural components are known to contribute to various biological activities.

1. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that related benzothiazole compounds can effectively reduce the viability of various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancer (HCT-116) cells.

Table 1: Summary of Anticancer Activity

Cell LineCompound Concentration (µM)Inhibition (%)
MCF-7145
A549250
HCT-116460

These results suggest that the compound may possess similar anticancer properties as other derivatives in the benzothiazole family .

2. Antimicrobial Activity

Benzoxazole derivatives have also been studied for their antimicrobial effects. The compound has shown selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) reported for various strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Bacillus subtilis32
Staphylococcus aureus16
Escherichia coli>64

The data indicates that while the compound exhibits some antibacterial activity, it is more effective against certain Gram-positive bacteria compared to Gram-negative strains .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, benzothiazole derivatives have been reported to exert anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α has been demonstrated in vitro.

Table 3: Anti-inflammatory Activity

CytokineConcentration (µM)Inhibition (%)
IL-6130
TNF-α240

These findings highlight the potential of the compound in therapeutic applications targeting inflammatory diseases .

Case Studies

Several case studies have investigated the biological activities of benzothiazole derivatives. For example, a study focused on a series of synthesized compounds that included modifications to enhance their anticancer effects. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines and was further analyzed for its mechanism of action through apoptosis induction and cell cycle arrest .

Q & A

Basic: What are the established synthetic routes for 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzothiadiazole-4-sulfonate?

Methodological Answer:
Two primary synthetic strategies are documented:

  • Condensation with Substituted Benzaldehyde: Reacting 4-amino-triazole derivatives with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . This method emphasizes mild conditions but may require optimization for yield.
  • Cross-Coupling Reactions: Utilizing palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and copper iodide in dry Et₃N/THF mixtures for coupling bromophenyltetrazole derivatives. Key steps include refluxing for 48 hours, Celite® filtration, and silica gel chromatography .

Comparative Data:

  • Yield: Palladium-mediated cross-coupling ( ) typically achieves higher purity but involves longer reaction times.
  • Scalability: The benzaldehyde condensation route () is simpler but may require recrystallization to remove byproducts.

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides unambiguous confirmation of molecular geometry, as demonstrated for analogous triazole-thiadiazole hybrids (R factor = 0.048; mean C–C bond deviation = 0.003 Å) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to distinguish sulfonate and benzoxazole moieties.
    • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis: Validate purity (>95% recommended for pharmacological studies).

Advanced: How can synthesis yields be optimized for this compound?

Methodological Answer:
Key variables to optimize:

  • Catalyst Selection: Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency but require inert atmospheres (argon) to prevent decomposition .
  • Solvent Ratios: Et₃N/THF (1:1) enhances solubility of intermediates, reducing side reactions .
  • Reaction Time: Extending reflux beyond 48 hours may increase yield but risks decomposition; monitor via TLC.
  • Purification: Sequential recrystallization (ethanol) and column chromatography (silica gel, hexane/EtOAc gradient) improve purity .

Data-Driven Insight:
reports a 72% yield for analogous compounds using optimized Pd catalysis, compared to ~60% for condensation routes .

Advanced: How should researchers address contradictions in reported spectroscopic data?

Methodological Answer:
Contradictions often arise from:

  • Polymorphism: Different crystal packing (e.g., SCXRD in ) can alter NMR splitting patterns.
  • Solvent Effects: Deuterated solvents (DMSO-d₆ vs. CDCl₃) influence chemical shifts.
  • Purity: Impurities from incomplete purification (e.g., residual triphenylphosphine in ) distort spectra.

Resolution Strategies:

  • Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert gas).
  • Cross-validate with SCXRD and elemental analysis .

Advanced: What derivatization strategies enhance biological activity?

Methodological Answer:

  • Heterocyclic Hybridization: Introduce 1,3,4-oxadiazole or semicarbazide moieties via reaction with substituted benzoic acids (POCl₃-mediated cyclization) to modulate bioactivity .
  • Functional Group Manipulation:
    • Sulfonate group alkylation to improve membrane permeability.
    • Fluorophenyl substitutions (as in ) to enhance binding affinity.

Biological Testing Design:

  • Use standardized assays (e.g., enzyme inhibition, cytotoxicity) with positive controls (e.g., doxorubicin for anticancer studies).
  • Correlate structural modifications (e.g., electron-withdrawing groups) with activity trends.

Basic: What purification protocols are recommended post-synthesis?

Methodological Answer:

  • Recrystallization: Ethanol is optimal for removing polar byproducts; cooling rates affect crystal size .
  • Chromatography: Silica gel columns with gradient elution (e.g., hexane → EtOAc) resolve non-polar impurities .
  • Filtration: Celite® effectively removes palladium residues in cross-coupled products .

Quality Control:

  • Monitor melting points (sharp ranges indicate purity).
  • Conduct TLC (Rf consistency across batches).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.